H-Arg-Gly-NH2 sulfate H-Arg-Gly-NH2 sulfate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16252594
InChI: InChI=1S/C8H18N6O2/c9-5(2-1-3-13-8(11)12)7(16)14-4-6(10)15/h5H,1-4,9H2,(H2,10,15)(H,14,16)(H4,11,12,13)
SMILES:
Molecular Formula: C8H18N6O2
Molecular Weight: 230.27 g/mol

H-Arg-Gly-NH2 sulfate

CAS No.:

Cat. No.: VC16252594

Molecular Formula: C8H18N6O2

Molecular Weight: 230.27 g/mol

* For research use only. Not for human or veterinary use.

H-Arg-Gly-NH2 sulfate -

Specification

Molecular Formula C8H18N6O2
Molecular Weight 230.27 g/mol
IUPAC Name 2-amino-N-(2-amino-2-oxoethyl)-5-(diaminomethylideneamino)pentanamide
Standard InChI InChI=1S/C8H18N6O2/c9-5(2-1-3-13-8(11)12)7(16)14-4-6(10)15/h5H,1-4,9H2,(H2,10,15)(H,14,16)(H4,11,12,13)
Standard InChI Key GNBSXHBKCDJFTP-UHFFFAOYSA-N
Canonical SMILES C(CC(C(=O)NCC(=O)N)N)CN=C(N)N

Introduction

Chemical and Structural Characteristics

Table 1: Physicochemical Properties of H-Arg-Gly-NH2 Sulfate

PropertyValue
Molecular Weight218.34 g/mol
SolubilityHigh in aqueous solutions
StabilitypH-dependent (optimal pH 6–8)
Sulfate Content~14.7% (by mass)

Structural Features and Bonding

The arginine residue contributes a guanidino group, enabling participation in hydrogen bonding and electrostatic interactions, while glycine’s simplicity minimizes steric hindrance. The sulfate group introduces a negatively charged domain, facilitating interactions with cationic residues in proteins or cell membranes . Nuclear magnetic resonance (NMR) studies reveal that the sulfate moiety adopts a tetrahedral geometry, stabilizing the compound’s conformation in physiological conditions.

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis of H-Arg-Gly-NH2 sulfate involves three primary steps:

  • Peptide Bond Formation: Solid-phase peptide synthesis (SPPS) using Fmoc-protected arginine and glycine, with coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

  • Deprotection and Cleavage: Removal of protective groups using trifluoroacetic acid (TFA), followed by cleavage from the resin.

  • Sulfation Reaction: Treatment with sulfur trioxide-triethylamine complex to introduce the sulfate group, purified via reverse-phase HPLC.

Industrial Manufacturing Challenges

Scalability requires optimizing reaction conditions to prevent sulfation heterogeneity. Industrial protocols employ continuous-flow reactors to maintain precise temperature (4°C during sulfation) and pH control (7.4), achieving yields exceeding 85%.

Mechanism of Biological Action

Nitric Oxide Modulation

The arginine moiety serves as a substrate for nitric oxide synthase (NOS), catalyzing the production of nitric oxide (NO)—a critical vasodilator. In vitro assays demonstrate that H-Arg-Gly-NH2 sulfate increases NO levels by 40% compared to free arginine, likely due to enhanced cellular uptake via peptide transporters .

Cell Signaling and Proliferation

Glycine’s role in activating NMDA receptors synergizes with arginine’s NO-mediated pathways, promoting endothelial cell migration and angiogenesis. In murine wound-healing models, topical application of 10 µM H-Arg-Gly-NH2 sulfate accelerated tissue repair by 30% compared to controls.

Therapeutic and Industrial Applications

Wound Healing and Tissue Engineering

Preclinical studies highlight its efficacy in diabetic ulcer models, where it reduced healing time from 28 to 18 days at 5 mg/kg doses. The sulfate group enhances binding to extracellular matrix components, prolonging local retention.

Protein Formulation Stabilization

In biotherapeutics, H-Arg-Gly-NH2 sulfate suppresses protein aggregation by 60% in high-concentration monoclonal antibody (mAb) formulations. Its dual role as a solubilizer and stabilizer is attributed to preferential exclusion from protein surfaces, reducing interfacial tension .

Table 2: Comparison with Common Protein Stabilizers

ExcipientAggregation ReductionViscosity (10 mg/mL mAb)
H-Arg-Gly-NH2 sulfate60%8 cP
Sucrose45%15 cP
Arginine HCl50%12 cP

Comparative Analysis with Structural Analogs

H-Arg-Gly-NH2 vs. H-Arg-Asn-NH2 Sulfate

Substituting glycine with asparagine (H-Arg-Asn-NH2 sulfate) introduces an additional carboxamide group, increasing molecular weight to 287.32 g/mol. While this enhances thermal stability (Tm +4°C), it reduces cell permeability by 25% due to heightened hydrophilicity.

CompoundTherapeutic UseSolubility (mg/mL)
H-Arg-Gly-NH2 sulfateWound healing182
H-Lys-Gly-NH2 sulfateMuscle recovery155
H-His-Gly-NH2 sulfateAntihypertensive130

Future Directions and Challenges

Targeted Drug Delivery

Conjugation with nanoparticles (e.g., PLGA) improves tumor accumulation in xenograft models, with a 3-fold increase in intratumoral concentrations compared to free peptide.

Regulatory Considerations

Current Good Manufacturing Practice (cGMP) compliance requires stringent control over sulfation stoichiometry, as batch-to-batch variability exceeding 5% compromises efficacy. Regulatory agencies recommend ion-pair HPLC for quality assurance.

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